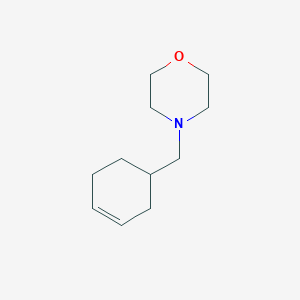
4-(3-cyclohexen-1-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-cyclohexen-1-ylmethyl)morpholine is a chemical compound that has been used in scientific research for various purposes. It is a heterocyclic organic compound that contains a morpholine ring and a cyclohexene ring. The compound has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Scientific Research Applications
4-(3-cyclohexen-1-ylmethyl)morpholine has been used in scientific research for various purposes. It has been studied for its potential applications as a ligand in metal-catalyzed reactions, as a building block in the synthesis of organic materials, and as a potential drug candidate for various diseases. The compound has also been studied for its potential applications in the field of materials science, including its use in the synthesis of polymers and nanoparticles.
Mechanism of Action
The mechanism of action of 4-(3-cyclohexen-1-ylmethyl)morpholine is not fully understood. However, it is believed to act as a potential ligand for metal-catalyzed reactions. It has also been shown to exhibit potential biological activity, including antitumor and antiviral properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-cyclohexen-1-ylmethyl)morpholine are not well understood. However, it has been shown to exhibit potential biological activity, including antitumor and antiviral properties. The compound has also been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3-cyclohexen-1-ylmethyl)morpholine in lab experiments is its potential as a ligand for metal-catalyzed reactions. It has also been shown to exhibit potential biological activity, including antitumor and antiviral properties. However, one of the limitations of using the compound is its low yield in the synthesis process.
Future Directions
There are several future directions for the study of 4-(3-cyclohexen-1-ylmethyl)morpholine. One potential direction is to further investigate its potential as a ligand for metal-catalyzed reactions. Another direction is to study its potential as a drug candidate for various diseases. The compound could also be studied for its potential applications in the field of materials science, including its use in the synthesis of polymers and nanoparticles. Additionally, further research could be done to better understand the mechanism of action and biochemical and physiological effects of the compound.
Synthesis Methods
The synthesis of 4-(3-cyclohexen-1-ylmethyl)morpholine is a multi-step process that involves the reaction of morpholine with cyclohexenylmethyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The product is then purified using column chromatography or recrystallization. The yield of the reaction is typically around 50-60%.
properties
IUPAC Name |
4-(cyclohex-3-en-1-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYRRUPHUATDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5513754 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)
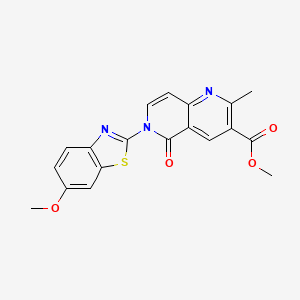


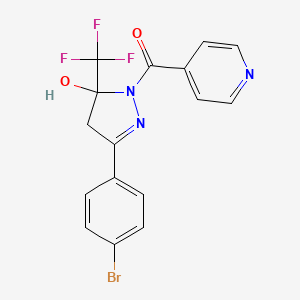
![3-isopropyl-8-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4962372.png)
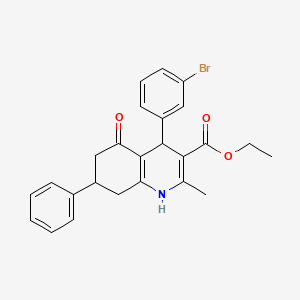
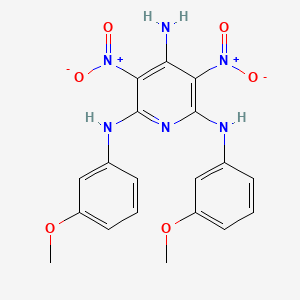
![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)